

Chemical Synthesis of Isoapoptolidin: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Isoapoptolidin*

Cat. No.: *B15600765*

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Abstract

Isoapoptolidin, a ring-expanded isomer of the potent apoptotic agent apoptolidin, presents a compelling target for chemical synthesis due to its unique structure and biological activity. While less potent than apoptolidin, its distinct properties and relationship to its parent compound warrant investigation, necessitating reliable synthetic access. This document provides detailed application notes and experimental protocols for the chemical synthesis of **isoapoptolidin**, proceeding through the total synthesis of its precursor, apoptolidin. The synthesis of apoptolidin is a significant undertaking, involving the assembly of several complex fragments, followed by key coupling and macrocyclization reactions. **Isoapoptolidin** is then readily obtained through a final isomerization step. This guide summarizes the key synthetic strategies, presents quantitative data in tabular format for easy comparison, and offers detailed protocols for critical transformations. Furthermore, visual diagrams of the synthetic workflow and the relevant biological pathway are provided to enhance understanding.

Introduction

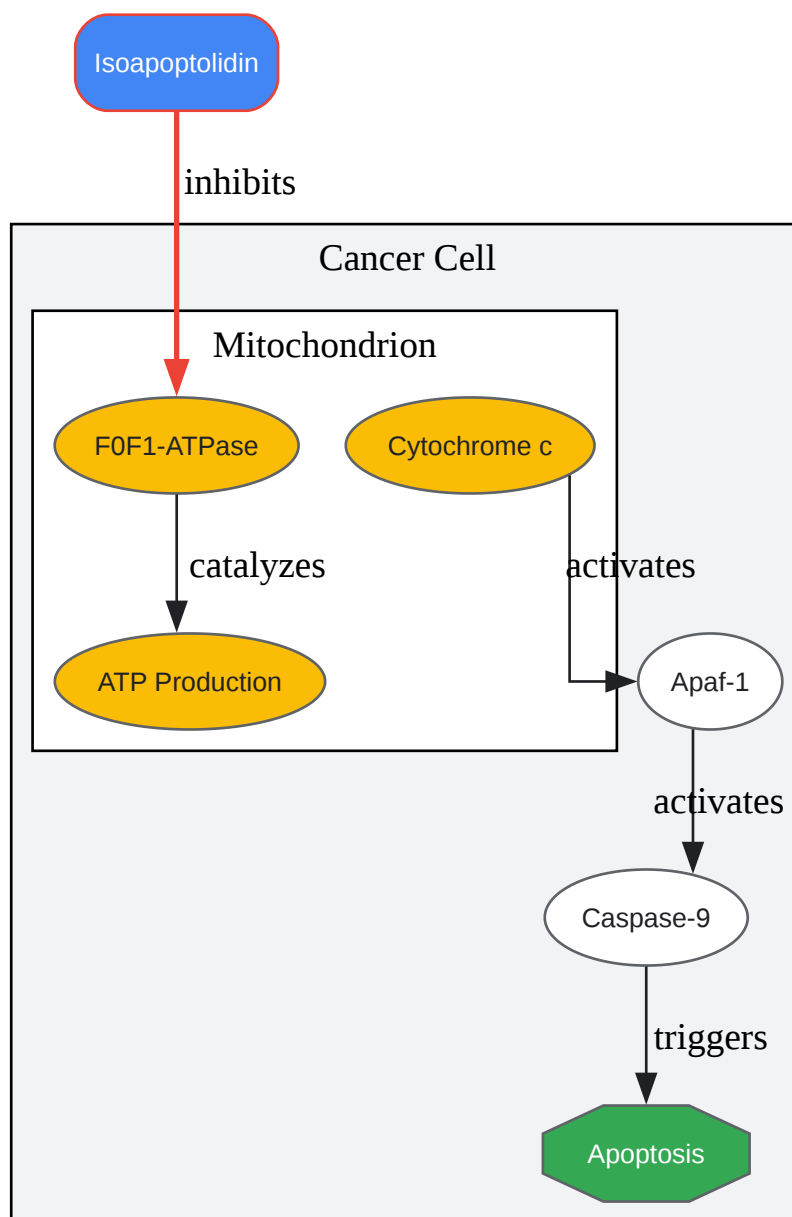
Apoptolidin, a 20-membered macrolide, was first isolated from *Nocardiosis* sp. and identified as a selective inducer of apoptosis in certain transformed cells. Its potent biological activity is attributed to the inhibition of mitochondrial F₀F₁-ATPase. **Isoapoptolidin** was later identified

as a naturally occurring, more stable, ring-expanded isomer of apoptolidin. The chemical synthesis of **isoapoptolidin** is intrinsically linked to the synthesis of apoptolidin, as it can be formed via a base-mediated isomerization of the latter. This document outlines the total synthesis of apoptolidin, based on the convergent strategies developed by Nicolaou and others, and the subsequent conversion to **isoapoptolidin**.

The retrosynthetic analysis of apoptolidin reveals several key fragments that are synthesized independently and then coupled. The final stages of the synthesis typically involve a Stille coupling to connect the major fragments, followed by a Yamaguchi macrolactonization to form the macrocycle, and subsequent glycosylations to append the sugar moieties.

Retrosynthetic Analysis and Strategy

The synthesis of apoptolidin is approached through a convergent strategy, breaking the complex molecule down into smaller, more manageable fragments. The primary disconnections are at the C11-C12 bond (addressed by a Stille coupling), the macrolide ester linkage (formed via Yamaguchi macrolactonization), and the glycosidic linkages.



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